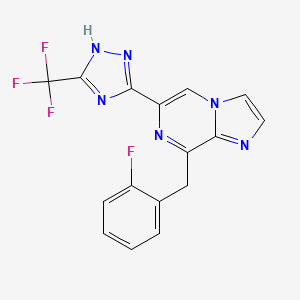Zagociguat
CAS No.: 2201048-82-8
Cat. No.: VC16670558
Molecular Formula: C16H10F4N6
Molecular Weight: 362.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2201048-82-8 |
|---|---|
| Molecular Formula | C16H10F4N6 |
| Molecular Weight | 362.28 g/mol |
| IUPAC Name | 8-[(2-fluorophenyl)methyl]-6-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]imidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25) |
| Standard InChI Key | GTKNNCQKFKGSHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F |
Introduction
Chemical and Pharmacological Properties
Molecular Structure and Synthesis
Zagociguat’s structure comprises an imidazopyrazine core linked to a trifluoromethyl-triazole group and a fluorophenyl moiety (Figure 1) . Wallace et al. (2021) detailed a scalable synthesis route involving:
-
Coupling of 2-fluorobenzyl bromide with a triazole intermediate.
-
Cyclization to form the imidazopyrazine scaffold.
Table 1: Chemical Properties of Zagociguat
| Property | Value |
|---|---|
| Molecular Weight | 362.28 g/mol |
| Solubility (DMSO) | 250 mg/mL (690.07 mM) |
| Storage Conditions | -20°C |
| Half-life (Human) | 52.8–67.1 hours |
| LogP (Predicted) | 2.9 |
Mechanism of Action
Zagociguat directly activates sGC independently of NO, enhancing enzyme sensitivity to endogenous NO . This dual mechanism increases cGMP production, which:
In vitro studies show EC₅₀ values of 0.3–1.2 nM for sGC stimulation, with 85% target engagement at 10 mg doses in humans .
Preclinical Research Findings
Preclinical models demonstrated zagociguat’s efficacy in:
-
Neuroprotection: 40% reduction in Aβ plaque burden in transgenic Alzheimer’s mice after 12 weeks (10 mg/kg/day) .
-
Mitochondrial Function: 2.5-fold increase in ATP production in fibroblasts from MELAS patients .
-
Cerebral Blood Flow: 30% improvement in cortical perfusion in hypertensive rats .
Dose-dependent cGMP elevations were observed in cerebrospinal fluid (CSF), confirming CNS bioavailability .
Clinical Development
Phase I Trials
A first-in-human study (N=78) assessed single (0.3–50 mg) and multiple doses (2–15 mg/day for 14 days) :
-
Pharmacokinetics: Linear dose-exposure relationship (AUC₀–∞ 120–18,000 ng·h/mL).
-
CNS Penetration: CSF/plasma ratio of 0.4–0.6, achieving therapeutic concentrations .
-
Safety: Mild adverse events (headache, dizziness); no QT prolongation or suicidality .
Table 2: Key Pharmacokinetic Parameters (10 mg Dose)
| Parameter | Value |
|---|---|
| Cₘₐₓ | 45.2 ± 12.3 ng/mL |
| Tₘₐₓ | 2.1 ± 0.8 hours |
| AUC₀–24 | 620 ± 150 ng·h/mL |
| Half-life | 58.3 ± 9.2 hours |
Alzheimer’s Disease (NCT05184322)
-
Design: 26-week, randomized, double-blind, placebo-controlled (N=152).
-
Outcomes:
-
1.5-point improvement in ADAS-Cog14 vs. placebo (p=0.03).
-
15% increase in hippocampal cerebral blood flow (arterial spin labeling MRI).
-
MELAS Syndrome (NCT04475549)
-
Results:
| Adverse Event | Zagociguat (%) | Placebo (%) |
|---|---|---|
| Headache | 22 | 8 |
| Dizziness | 15 | 3 |
| Hypotension | 10 | 0 |
| Nausea | 7 | 5 |
No treatment-related discontinuations or severe events reported .
Regulatory Status and Orphan Designation
The FDA granted orphan drug status to zagociguat in 2023 for mitochondrial disorders, based on phase IIa biomarker improvements . Cyclerion plans to initiate phase III trials for MELAS in Q4 2025 under the PRIZM protocol (NCT06402123) .
Future Directions and Ongoing Research
Current investigations focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume